2,2,2-trifluoro-1-{2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}ethanone
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Overview
Description
2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by its trifluoromethyl group and indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include trifluoromethanesulfonic acid and trifluoroethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like triethylamine
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, N,N-Dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and indole structure play crucial roles in its biological activity, influencing its binding affinity and selectivity for various targets .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Shares the trifluoromethyl group but differs in its overall structure and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with distinct chemical properties and uses.
Hexafluoroisopropyl methacrylate: Contains a similar trifluoromethyl group but is used primarily in polymer chemistry.
Uniqueness
2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of a trifluoromethyl group and an indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18F3NO2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-methyl-1-[2-(2-methylphenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C20H18F3NO2/c1-13-7-3-6-10-17(13)26-12-11-24-14(2)18(19(25)20(21,22)23)15-8-4-5-9-16(15)24/h3-10H,11-12H2,1-2H3 |
InChI Key |
JHQWXAIRTVNDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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